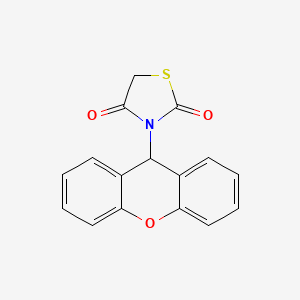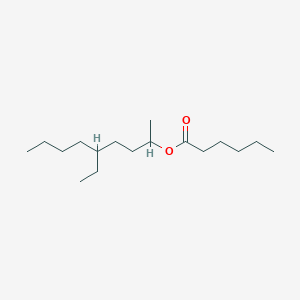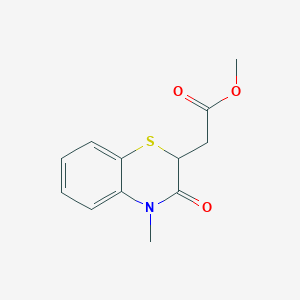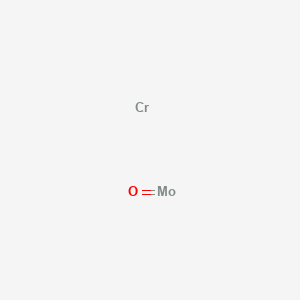
Chromium--oxomolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–oxomolybdenum (1/1), also known as chromium molybdenum oxide, is a compound that combines the properties of both chromium and molybdenum. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium–oxomolybdenum (1/1) can be synthesized through several methods. One common approach involves the direct reaction of chromium oxide (Cr₂O₃) with molybdenum oxide (MoO₃) at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent unwanted side reactions. The reaction can be represented as:
Cr2O3+MoO3→CrMoO4
Industrial Production Methods: In industrial settings, the production of chromium–oxomolybdenum (1/1) often involves high-temperature solid-state reactions. The raw materials, chromium oxide and molybdenum oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), chromium–oxomolybdenum (1/1) can be oxidized to higher oxidation states.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce chromium–oxomolybdenum (1/1) to lower oxidation states.
Substitution: Substitution reactions can occur when chromium–oxomolybdenum (1/1) reacts with ligands or other compounds, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental metals.
Applications De Recherche Scientifique
Chromium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Research has shown that chromium–oxomolybdenum (1/1) can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Chromium–oxomolybdenum (1/1) is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which chromium–oxomolybdenum (1/1) exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing reaction rates. In biological systems, chromium–oxomolybdenum (1/1) may interact with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Chromium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Chromium oxide (Cr₂O₃): Known for its use as a pigment and in refractory materials.
Molybdenum oxide (MoO₃): Used in catalysts and as a precursor for other molybdenum compounds.
Tungsten oxide (WO₃): Similar to molybdenum oxide, used in catalysts and electrochromic devices.
Uniqueness: Chromium–oxomolybdenum (1/1) stands out due to its combined properties of both chromium and molybdenum, offering unique catalytic and material properties that are not present in the individual oxides.
Propriétés
Numéro CAS |
12705-36-1 |
|---|---|
Formule moléculaire |
CrMoO |
Poids moléculaire |
163.95 g/mol |
Nom IUPAC |
chromium;oxomolybdenum |
InChI |
InChI=1S/Cr.Mo.O |
Clé InChI |
IPDVFXZDWDPGAA-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
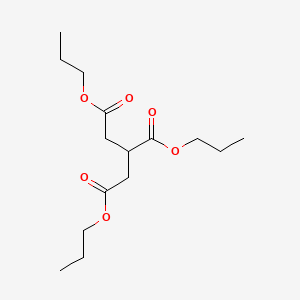

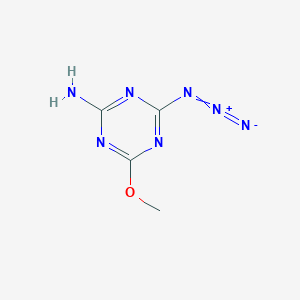


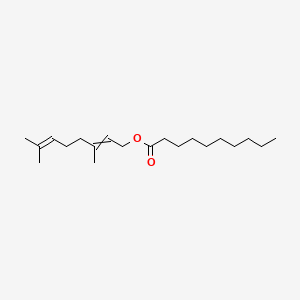

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
